N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include thiophene derivatives and acetamide precursors. The reaction conditions may involve:
Step 1: Formation of the intermediate by reacting 5-methylthiophene-2-carbaldehyde with methoxyethylamine under acidic or basic conditions.
Step 2: Coupling of the intermediate with thiophene-3-yl acetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Optimization of reaction conditions: Temperature, solvent, and pH adjustments.
Purification techniques: Crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-2-(thiophen-3-yl)acetamide
- N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(furan-3-yl)acetamide
- N-(2-ethoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide
Uniqueness
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S2/c1-10-3-4-13(19-10)12(17-2)8-15-14(16)7-11-5-6-18-9-11/h3-6,9,12H,7-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBZKEKBBKQWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CC2=CSC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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